molecular formula C22H18Cl2N2S3 B292634 2,4-Bis[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine

2,4-Bis[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B292634
M. Wt: 477.5 g/mol
InChI Key: XGXLFRUJFVBCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine, also known as TAK-659, is a small molecule inhibitor that has shown potential for the treatment of various types of cancer. This compound has gained significant attention in the scientific community due to its promising therapeutic properties and unique mechanism of action.

Mechanism of Action

2,4-Bis[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting the activity of BTK, 2,4-Bis[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine can disrupt the signaling pathways that promote cancer cell proliferation and survival, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects
In addition to its antitumor activity, 2,4-Bis[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine has been shown to exhibit several other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of autoimmune diseases. 2,4-Bis[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine has also been shown to improve the function of immune cells, which can enhance the body's ability to fight infections and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4-Bis[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine for lab experiments is its high potency and selectivity, which allows for precise targeting of BTK. However, the synthesis of 2,4-Bis[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine is complex and requires the use of several reagents and catalysts, which can make it difficult to produce large quantities of the compound. Additionally, the high cost of 2,4-Bis[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine may limit its use in some research settings.

Future Directions

There are several potential future directions for research on 2,4-Bis[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine. One area of focus could be the development of combination therapies that incorporate 2,4-Bis[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine with other cancer drugs. Another potential direction could be the investigation of 2,4-Bis[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine for the treatment of autoimmune diseases and other inflammatory disorders. Finally, future research could focus on the optimization of the synthesis process for 2,4-Bis[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine, which could lead to increased availability and lower costs.

Synthesis Methods

The synthesis of 2,4-Bis[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the formation of the thieno[2,3-d]pyrimidine core through a reaction between 2,4-dichloro-5,6-dimethylpyrimidine and thiophene-2-carboxylic acid. This intermediate is then subjected to a series of reactions involving thionyl chloride, sodium hydride, and 2-chlorobenzyl bromide to yield the final product.

Scientific Research Applications

2,4-Bis[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that this compound exhibits potent antitumor activity by inhibiting the activity of several kinases that are involved in the growth and survival of cancer cells. The unique mechanism of action of 2,4-Bis[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine makes it a promising candidate for combination therapy with other cancer drugs.

properties

Molecular Formula

C22H18Cl2N2S3

Molecular Weight

477.5 g/mol

IUPAC Name

2,4-bis[(2-chlorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C22H18Cl2N2S3/c1-13-14(2)29-21-19(13)20(27-11-15-7-3-5-9-17(15)23)25-22(26-21)28-12-16-8-4-6-10-18(16)24/h3-10H,11-12H2,1-2H3

InChI Key

XGXLFRUJFVBCRH-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=NC(=N2)SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl)C

Origin of Product

United States

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